
Application Notes and Protocols: γ-
Glutamylglutamate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: gamma-Glutamylglutamate

Cat. No.: B1671460 Get Quote

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Significance of γ-
Glutamylglutamate in Neurobiology
γ-Glutamylglutamate (γ-GG) is a dipeptide that is increasingly gaining attention in the field of

neuroscience for its multifaceted roles in neurotransmission, metabolism, and neuropathology.

As a product of the γ-glutamyl cycle, its presence and concentration in the brain are intricately

linked to glutathione (GSH) metabolism and the regulation of the brain's primary excitatory

neurotransmitter, glutamate.[1][2] Understanding the applications of γ-GG provides a unique

window into the dynamics of glutamatergic signaling and the metabolic state of neural tissue.

This comprehensive guide provides detailed application notes and protocols for the use of γ-

GG in neuroscience research. It is designed to equip researchers with the foundational

knowledge and practical methodologies to investigate the physiological and pathological roles

of this intriguing dipeptide.

I. Biochemical and Neurophysiological Context
γ-GG is synthesized from glutathione by the action of γ-glutamyl transpeptidase (GGT), an

enzyme located on the outer surface of cell membranes in various tissues, including the brain.

[3][4] GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor,
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which can be an amino acid, a peptide, or water. When glutamate acts as the acceptor, γ-GG is

formed. This process is a key component of the γ-glutamyl cycle, a pathway involved in amino

acid transport and glutathione metabolism.[5][6]

Recent studies have revealed that γ-GG is not merely a metabolic byproduct but an active

neuromodulator. It has been shown to act as a partial agonist at N-methyl-D-aspartate (NMDA)

receptors, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning,

and memory.[2] Specifically, γ-GG exhibits a higher efficacy for NMDA receptors containing the

GluN2B subunit.[2] This interaction suggests that fluctuations in γ-GG levels, potentially driven

by changes in GGT activity or glutathione metabolism, could directly influence neuronal

excitability and synaptic function.

Furthermore, altered levels of γ-GG and GGT activity have been implicated in various

neurological conditions. For instance, during cerebral ischemia, both intracellular and

extracellular concentrations of γ-GG are significantly increased, pointing to its potential role as

a biomarker and a player in the excitotoxic cascade.[7]

Signaling Pathway: The γ-Glutamyl Cycle and its Link to
Glutamatergic Neurotransmission
The following diagram illustrates the synthesis of γ-Glutamylglutamate within the γ-glutamyl

cycle and its subsequent interaction with neuronal NMDA receptors.
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Caption: Synthesis of γ-GG via GGT and its action on NMDA receptors.

II. Applications in Neuroscience Research
γ-Glutamylglutamate serves as a valuable tool in several areas of neuroscience research:

Probing NMDA Receptor Function: Due to its partial agonist activity, γ-GG can be used to

selectively activate NMDA receptors, particularly those containing the GluN2B subunit. This

allows for the investigation of the specific roles of these receptor subtypes in synaptic

transmission and plasticity.[2]

Investigating the Glutathione-Glutamate Axis: By monitoring γ-GG levels, researchers can

gain insights into the activity of the γ-glutamyl cycle and its connection to glutamate

homeostasis. This is particularly relevant in studies of oxidative stress and

neurodegeneration, where glutathione metabolism is often dysregulated.[1][2]
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Biomarker for Neuropathological Conditions: The significant increase in γ-GG during

ischemia suggests its potential as a biomarker for excitotoxic events.[7] Further research

may reveal its utility as a diagnostic or prognostic marker in other neurological disorders

characterized by metabolic distress.

Studying Amino Acid Transport: The γ-glutamyl cycle has been proposed as a system for

amino acid transport.[6][8] Investigating the dynamics of γ-GG formation and breakdown can

provide information about the transport of glutamate and other amino acids across cell

membranes in the brain.

III. Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments involving γ-

Glutamylglutamate.

Protocol 1: In Vitro Investigation of γ-GG Effects on
Neuronal Activity Using Patch-Clamp Electrophysiology
This protocol describes how to assess the effects of γ-GG on NMDA receptor-mediated

currents in cultured neurons or acute brain slices.

Materials:

Primary neuronal culture or acute brain slices

Artificial cerebrospinal fluid (aCSF)

Intracellular pipette solution

γ-Glutamylglutamate (γ-GG) stock solution

NMDA, AMPA, and kainate receptor antagonists (e.g., APV, CNQX)

Tetrodotoxin (TTX) to block voltage-gated sodium channels

Patch-clamp electrophysiology setup

Experimental Workflow:
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Caption: Workflow for patch-clamp analysis of γ-GG effects.

Step-by-Step Methodology:
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Preparation of Solutions:

Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25

NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before

use.

Prepare intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2

EGTA, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

Prepare a stock solution of γ-GG (e.g., 10 mM) in deionized water.

Cell/Slice Preparation:

For cultured neurons, plate cells on coverslips and grow to the desired density.

For acute brain slices, prepare 200-300 µm thick slices from the brain region of interest

(e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated slicing solution.[9]

Allow slices to recover in aCSF at 32-34°C for at least 1 hour.[10]

Electrophysiological Recording:

Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of the

patch-clamp setup and continuously perfuse with oxygenated aCSF containing TTX (0.5-1

µM) to block action potentials.

Using a micromanipulator, approach a neuron with a glass micropipette filled with

intracellular solution.

Establish a gigaohm seal and obtain a whole-cell recording configuration.[11]

Clamp the neuron at a holding potential of -70 mV.

Data Acquisition and Analysis:

Record baseline currents. To isolate NMDA receptor currents, you can apply a brief puff of

NMDA or glutamate.
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Perfuse the chamber with aCSF containing a known concentration of γ-GG (e.g., 10 µM -

1 mM).[2]

Record the current elicited by γ-GG.

To confirm the involvement of NMDA receptors, co-apply an NMDA receptor antagonist

like D-APV and observe the blockade of the γ-GG-induced current.[12][13]

Perform a dose-response curve by applying increasing concentrations of γ-GG.

Wash out the γ-GG and record the recovery of the baseline current.

Analyze the amplitude and kinetics of the recorded currents to characterize the effect of γ-

GG.

Protocol 2: In Vivo Measurement of Extracellular γ-GG
and Glutamate by Microdialysis
This protocol outlines the procedure for in vivo microdialysis in a rodent model to measure

extracellular levels of γ-GG and glutamate.

Materials:

Anesthetized rat or mouse

Stereotaxic apparatus

Microdialysis probe

Perfusion pump

Fraction collector

Artificial cerebrospinal fluid (aCSF) for perfusion

HPLC system with electrochemical or fluorescence detection

Experimental Workflow:
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Caption: Workflow for in vivo microdialysis and analysis.

Step-by-Step Methodology:

Surgical Procedure:

Anesthetize the animal and place it in a stereotaxic frame.

Perform a craniotomy over the brain region of interest.

Slowly lower the microdialysis probe to the desired coordinates.[6]

Microdialysis Sampling:
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Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[14]

Allow for a stabilization period of at least 1-2 hours.

Collect dialysate samples into vials using a fraction collector at regular intervals (e.g.,

every 20-30 minutes).

Sample Analysis by HPLC:

Samples can be analyzed immediately or stored at -80°C.

Derivatize the amino acids in the dialysate samples with a fluorescent tag (e.g., o-

phthalaldehyde, OPA).[15][16]

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase

column and a fluorescence or electrochemical detector.[15][16]

Separate the amino acids using an appropriate mobile phase gradient.

Quantify the concentrations of γ-GG and glutamate by comparing the peak areas to those

of known standards.

Protocol 3: Quantification of γ-GG in Brain Tissue
Homogenates
This protocol describes the preparation of brain tissue homogenates and subsequent analysis

of γ-GG levels by HPLC.

Materials:

Brain tissue

Homogenizer

Perchloric acid (PCA)

Potassium hydroxide (KOH)
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Centrifuge

HPLC system

Step-by-Step Methodology:

Tissue Homogenization:

Rapidly dissect the brain region of interest on ice.

Weigh the tissue and homogenize in 10 volumes of ice-cold 0.4 M perchloric acid.[5]

Deproteinization:

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

Collect the supernatant.

Neutralization:

Neutralize the supernatant by adding 3 M KOH.

Centrifuge again to pellet the potassium perchlorate precipitate.

HPLC Analysis:

Filter the supernatant through a 0.22 µm filter.

Analyze the sample using the HPLC method described in Protocol 2.

Protocol 4: Measurement of γ-Glutamyl Transpeptidase
(GGT) Activity
This protocol is based on commercially available colorimetric assay kits.

Materials:

GGT activity assay kit (e.g., from Cayman Chemical, Sigma-Aldrich, Bio-Techne)[17][18]
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Brain tissue homogenate (prepared as in Protocol 3, but using the assay buffer provided in

the kit)

Microplate reader

Step-by-Step Methodology:

Sample Preparation:

Prepare brain tissue homogenate in the provided assay buffer.[17][18]

Centrifuge to remove insoluble material.

Assay Procedure:

Follow the kit manufacturer's instructions for preparing the reaction mixture, which typically

includes a GGT substrate (e.g., L-γ-glutamyl-p-nitroanilide) and a buffer.[17]

Add the sample to the reaction mixture in a 96-well plate.

Incubate at the recommended temperature (e.g., 37°C).

Data Acquisition and Analysis:

Measure the absorbance of the colored product (e.g., p-nitroaniline) at the specified

wavelength (e.g., 405-418 nm) over time using a microplate reader.[18]

Calculate the GGT activity based on the rate of change in absorbance and a standard

curve.

IV. Data Presentation and Interpretation
Quantitative data from the described protocols should be presented clearly for comparison and

interpretation.

Table 1: Example Data from Patch-Clamp Electrophysiology
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Compound Concentration (µM)
Peak Inward
Current (pA)

% of NMDA
Response

NMDA 100 -520 ± 45 100%

γ-GG 10 -55 ± 8 10.6%

γ-GG 100 -180 ± 21 34.6%

γ-GG 1000 -295 ± 32 56.7%

γ-GG + D-APV 100 + 50 -15 ± 5 2.9%

Table 2: Example Data from In Vivo Microdialysis

Condition
Extracellular Glutamate
(µM)

Extracellular γ-GG (µM)

Baseline 1.5 ± 0.3 0.2 ± 0.05

Ischemia (30 min) 45.2 ± 8.1 5.8 ± 1.2

Reperfusion (60 min) 12.6 ± 2.5 1.9 ± 0.4

V. Conclusion and Future Directions
γ-Glutamylglutamate is a key molecule at the intersection of metabolism and

neurotransmission. The protocols detailed in this guide provide a framework for researchers to

explore its diverse functions in the central nervous system. Future research should focus on

elucidating the precise role of γ-GG in synaptic plasticity, its contribution to the pathophysiology

of various neurological disorders, and its potential as a therapeutic target. By employing these

methodologies, the scientific community can further unravel the complexities of glutamatergic

signaling and its metabolic regulation.

VI. References
Orwar, O., et al. (1994). Increased intra- and extracellular concentrations of gamma-
glutamylglutamate and related dipeptides in the ischemic rat striatum: involvement of

glutamyl transpeptidase. Journal of Neurochemistry, 63(4), 1371-1376.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 17 Tech Support

https://www.benchchem.com/product/b1671460?utm_src=pdf-body
https://www.benchchem.com/product/b1671460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benuck, M., & Lajtha, A. (1975). Effect of gamma-glutamyl cycle inhibitors on brain amino

acid transport and utilization. Neurochemical Research, 1(4), 309-321.

Borges, K., et al. (2019). The glutathione cycle shapes synaptic glutamate activity.

Proceedings of the National Academy of Sciences, 116(7), 2715-2724.

Cayman Chemical. (n.d.). γ-Glutamyl Transferase Activity Assay Kit. Retrieved from --

INVALID-LINK--

Gouty, S., et al. (2022). The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates

Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing

Receptors. Frontiers in Molecular Neuroscience, 14, 801657.

Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in

neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(10),

1095-1108.

Dringen, R., et al. (1999). The γ-glutamyl cycle in isolated bovine retinal glial (Müller) cells.

Neurochemical Research, 24(6), 751-757.

Orlowski, M., & Meister, A. (1970). The gamma-glutamyl cycle: a possible transport system

for amino acids. Proceedings of the National Academy of Sciences of the United States of

America, 67(3), 1248-1255.

Bio-Techne. (n.d.). gamma-Glutamyl Transferase/GGT Activity Assay Kit (Colorimetric)

NBP3-25925 Manual. Retrieved from --INVALID-LINK--

Sigma-Aldrich. (n.d.). gamma-Glutamyltransferase (GGT) Activity Colorimetric Assay Kit

(MAK089) - Technical Bulletin. Retrieved from --INVALID-LINK--

AAT Bioquest. (n.d.). Amplite® Colorimetric Gamma-Glutamyltransferase (GGT) Activity

Assay Kit. Retrieved from --INVALID-LINK--

Monge-Acuña, A. A., & Fornaguera-Trías, J. (2009). A high performance liquid

chromatography method with electrochemical detection of gamma-aminobutyric acid,

glutamate and glutamine in rat brain homogenates. Journal of Neuroscience Methods,

183(2), 176-181.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lisý, V., & Stastný, F. (1985). gamma-Glutamyltransferase in the brain and its role in

formation of gamma-L-glutamyl-taurine. Progress in Clinical and Biological Research, 179,

115-125.

Meister, A., & Tate, S. S. (1976). Glutathione and related gamma-glutamyl compounds:

biosynthesis and utilization. Annual Review of Biochemistry, 45, 559-604.

Wolf, M. E. (2005). Whole-cell patch clamp electrophysiology to study ionotropic

glutamatergic receptors and their roles in addiction. Methods in Molecular Medicine, 118, 29-

50.

Ting, J. T., et al. (2014). Acute brain slice methods for adult and aging animals: application of

targeted patch clamp analysis and optogenetics. Methods in Molecular Biology, 1183, 221-

242.

Kehr, J., & Yoshitake, T. (2017). Analysis of Glutamate, GABA, Noradrenaline, Dopamine,

Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection.

Analytical Chemistry, 89(17), 9474-9481.

Bajpai, R., et al. (2010). NMDA receptor-dependent glutamate excitotoxicity in human

embryonic stem cell-derived neurons. Neuroreport, 21(11), 744-750.

Ting, J. T., et al. (2018). Acute brain slice methods for adult and aging animals: application of

targeted patch clamp analysis and optogenetics. Current Protocols in Neuroscience, 85(1),

e50.

Behar, T. N., et al. (1999). Glutamate Acting at NMDA Receptors Stimulates Embryonic

Cortical Neuronal Migration. The Journal of Neuroscience, 19(11), 4449-4461.

Hou, J., et al. (2012). Determination of FLZ, a novel neuroprotective agent, in rat brain by a

sensitive liquid chromatography-tandem mass spectrometry method: application to a

pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 66, 347-351.

Attwell, D., et al. (1993). Modulation of extracellular glutamate concentration in rat brain

slices by cystine-glutamate exchange. The Journal of Physiology, 464(1), 723-744.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xia, W., & He, J. (2023). Determination of Brain Distribution of Amino Acid Neurotransmitters

in Pigs and Rats by HPLC-UV. Journal of Analytical Methods in Chemistry, 2023, 7788199.

Suresh, J., et al. (2022). Laser scanning photostimulation of caged glutamate reveals

properties of NMDA receptor-dependent connectivity in neuronal networks. bioRxiv,

2022.03.11.484042.

Choi, D. W., et al. (1987). Pharmacology of glutamate neurotoxicity in cortical cell culture:

attenuation by NMDA antagonists. The Journal of Neuroscience, 7(2), 357-368.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment
measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

2. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA
Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC
[pmc.ncbi.nlm.nih.gov]

3. Studies of gamma-glutamyltransferase activity in the brain tissue post mortem - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Imaging of Glutamate in Brain Slices Using FRET Sensors - PMC [pmc.ncbi.nlm.nih.gov]

5. cores.emory.edu [cores.emory.edu]

6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial
Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

7. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature
Experiments [experiments.springernature.com]

8. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. Acute brain slice methods for adult and aging animals: application of targeted patch
clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b1671460?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12385768/
https://pubmed.ncbi.nlm.nih.gov/12385768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8763386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8763386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8763386/
https://pubmed.ncbi.nlm.nih.gov/6150449/
https://pubmed.ncbi.nlm.nih.gov/6150449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2267481/
https://www.cores.emory.edu/hplc/_includes/documents/sections/resources/tissue-preparation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6235288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6235288/
https://experiments.springernature.com/articles/10.1007/978-1-4939-7228-9_14
https://experiments.springernature.com/articles/10.1007/978-1-4939-7228-9_14
https://pubmed.ncbi.nlm.nih.gov/8531483/
https://pubmed.ncbi.nlm.nih.gov/8531483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4219416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4219416/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain
slices - PMC [pmc.ncbi.nlm.nih.gov]

11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and
their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

12. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-
derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

13. Pharmacology of glutamate neurotoxicity in cortical cell culture: attenuation by NMDA
antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery -
PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites
Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

17. cdn.caymanchem.com [cdn.caymanchem.com]

18. resources.bio-techne.com [resources.bio-techne.com]

To cite this document: BenchChem. [Application Notes and Protocols: γ-Glutamylglutamate
in Neuroscience Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671460#application-of-gamma-glutamylglutamate-
in-neuroscience-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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